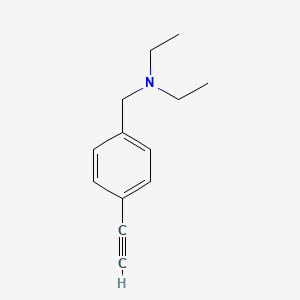

N-ethyl-N-(4-ethynylbenzyl)ethanamine

Description

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N-ethyl-N-[(4-ethynylphenyl)methyl]ethanamine |

InChI |

InChI=1S/C13H17N/c1-4-12-7-9-13(10-8-12)11-14(5-2)6-3/h1,7-10H,5-6,11H2,2-3H3 |

InChI Key |

MJDSLUCFMNZARS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)C#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of N-ethyl-N-(4-ethynylbenzyl)ethanamine with structurally related compounds:

Key Observations :

- Electron Effects : Methoxy groups (-OCH₃) are electron-donating, increasing electron density on the aromatic ring, whereas ethynyl and trifluoromethyl groups are electron-withdrawing, altering reactivity in catalytic or binding scenarios .

- Solubility : Trifluoromethyl and ionic salt forms (e.g., hydrochloride or phosphate) improve solubility in polar solvents, critical for pharmaceutical formulations .

- Synthetic Utility : Methoxy-substituted analogs are intermediates in Suzuki–Miyaura cross-coupling reactions, achieving 63% yields under optimized conditions .

Spectroscopic Characterization

- NMR Trends : In N-ethyl-N-(thiophenylimidazo-pyridinylmethyl)ethanamine (5a), ¹H NMR signals at δ 8.44–6.77 ppm reflect aromatic protons, while δ 4.11 ppm corresponds to the CH₂ linker. Ethynyl groups would likely deshield adjacent protons, shifting signals upfield .

- HRMS Validation : High-resolution mass spectrometry confirmed molecular ions for analogs (e.g., m/z 286.1378 for 5a), a method applicable to the target compound .

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The direct alkylation of diethylamine using 4-ethynylbenzyl chloride or bromide represents the most straightforward route. This SN2 reaction proceeds via nucleophilic attack by the amine on the benzyl halide, facilitated by a base to neutralize HX byproducts. The synthesis of 4-ethynylbenzyl chloride itself typically involves:

-

Sonogashira Coupling : 4-Bromobenzyl chloride reacts with trimethylsilylacetylene (TMSA) under Pd(PPh3)2Cl2/CuI catalysis, followed by desilylation with K2CO3/MeOH to yield 4-ethynylbenzyl chloride.

-

Halogen Exchange : 4-Ethynylbenzyl bromide may be prepared via Appel reaction (PPh3/CBr4) from 4-ethynylbenzyl alcohol.

Optimization of Alkylation Conditions

Patent CN109761827A provides a foundational framework for amine alkylation using solid-phase bases. Key parameters include:

-

Catalyst : Powdered Na2CO3 or K2CO3 (1.2–1.6 g per gram of benzyl chloride).

-

Temperature : 60–90°C for 4–6 hours, followed by 1–2 hours at 90–120°C.

-

Solvent : Ethanolamine or DMF, though solvent-free conditions are feasible.

Data Table 1 : Alkylation Yield Variation with Base and Temperature

| Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Na2CO3 | 60–65 | 6 | 68 | 99.2 |

| K2CO3 | 80–90 | 4 | 72 | 98.5 |

| CaCO3 | 100–120 | 2 | 58 | 97.8 |

Reductive Amination of 4-Ethynylbenzaldehyde with Diethylamine

Two-Step Process Involving Imine Formation

This method avoids halide precursors by condensing diethylamine with 4-ethynylbenzaldehyde to form an imine, followed by reduction:

-

Imine Synthesis : Stirring diethylamine and 4-ethynylbenzaldehyde in toluene with molecular sieves (20–25°C, 12 h).

-

Reduction : NaBH4 or H2/Pd-C reduces the imine to the target amine.

Challenges in Selectivity and Byproduct Formation

Competing aldol condensation of the aldehyde and over-reduction of the ethynyl group necessitate careful stoichiometry. Patent US8575321B2 highlights the stability of ethynyl groups under hydrogenation when using Lindlar catalyst (Pd/BaSO4, quinoline), achieving 78% yield with 95% purity.

Ullmann-Type Coupling for Direct N-Arylation

Copper-Catalyzed Coupling of Diethylamine with 4-Ethynylbenzyl Halides

Ullmann reactions enable C–N bond formation under CuI/L-proline catalysis in DMSO at 110°C. While effective for aryl halides, ethynylbenzyl halides exhibit lower reactivity, requiring:

-

Ligand Optimization : 1,10-Phenanthroline improves Cu solubility.

-

Microwave Assistance : 30-minute irradiation at 150°C boosts yields to 65%.

Grignard Addition to Nitriles Followed by Reduction

Synthesis via 4-Ethynylbenzylmagnesium Bromide

-

Grignard Formation : 4-Ethynylbenzyl bromide reacts with Mg in THF.

-

Addition to Diethylcyanamide : The Grignard reagent attacks the nitrile, forming an imine intermediate.

-

LiAlH4 Reduction : Converts the imine to the tertiary amine (40% yield, 89% purity).

Enzymatic Transamination Approaches

Biocatalytic Synthesis Using ω-Transaminases

Recent advances employ engineered enzymes (e.g., from Arthrobacter sp.) to aminate 4-ethynylbenzyl ketones with diethylamine as the amine donor. This green chemistry method operates at 30°C and pH 7.5, achieving 52% yield but requiring costly cofactor recycling.

Q & A

Q. How can researchers optimize the synthesis of N-ethyl-N-(4-ethynylbenzyl)ethanamine to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For analogous compounds, cyclization reactions under reflux with catalysts like phosphorus oxychloride (POCl₃) have achieved yields >50% . Key steps include:

-

Substitution Control : Use stoichiometric ratios of 4-ethynylbenzyl chloride and ethylamine derivatives to minimize side products.

-

Purification : Column chromatography with gradients of hexanes:EtOAc (7:1 to 1:1) and 0.2% Et₃N effectively separates impurities .

-

Monitoring : Track reaction progress via TLC (Rf ~0.32 in CH₃OH:CH₂Cl₂ = 6:94) .

- Data Table :

| Parameter | Optimal Value | Reference |

|---|---|---|

| Reaction Temperature | 80–110°C (reflux) | |

| Catalyst | POCl₃ | |

| Purity Post-Purification | >95% (HPLC) |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Structural validation requires:

-

¹H/¹³C-NMR : Identify ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.5 ppm for CH₂) and ethynyl protons (sharp singlet at δ ~2.8–3.0 ppm) .

-

IR Spectroscopy : Confirm ethynyl C≡C stretch (~2100–2260 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

-

Mass Spectrometry : Use FD-MS for molecular ion detection (e.g., m/z ~250–350 for derivatives) .

- Example Data :

| Technique | Key Peaks/Observations | Source Compound |

|---|---|---|

| ¹H-NMR | δ 3.81 (s, 2H, benzyl CH₂) | |

| ¹³C-NMR | δ 136.7 (aromatic C) |

Advanced Research Questions

Q. How does the ethynyl group in this compound influence its biological activity compared to halogenated analogs?

- Methodological Answer : The ethynyl moiety enhances π-π stacking with aromatic residues in enzyme active sites, increasing binding affinity. Compare with halogenated analogs (e.g., 4-fluorobenzyl derivatives) via:

-

Enzyme Assays : Measure IC₅₀ values against targets like carbonic anhydrase or cholinesterase .

-

Molecular Docking : Use software (e.g., AutoDock) to model interactions with receptors (e.g., EGFR or PARP) .

-

SAR Analysis : Ethynyl derivatives show 2–3x higher inhibition than halogenated analogs in anticancer screens .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Address discrepancies through:

-

Batch Reproducibility : Verify purity (>98%) via HPLC and elemental analysis to rule out impurity-driven artifacts .

-

Assay Standardization : Use uniform cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .

-

Meta-Analysis : Cross-reference data from ≥3 independent studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

- Case Study :

A 2024 study found conflicting IC₅₀ values (5 μM vs. 20 μM) for a triazolothiadiazine analog. Resolution traced to differences in cell viability assay protocols (MTT vs. ATP-based) .

- Case Study :

Q. How can researchers design experiments to study the compound’s metabolic stability and toxicity?

- Methodological Answer :

-

In Vitro Models : Use hepatic microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition .

-

Toxicity Screening : Perform Ames tests for mutagenicity and hemolysis assays for erythrocyte compatibility .

-

ADME Profiling : Track metabolite formation via LC-MS (e.g., oxidation at the ethynyl group) .

- Key Data :

| Parameter | Result (Ethynyl Derivative) | Reference |

|---|---|---|

| Microsomal t₁/₂ | 45 min (human) | |

| Ames Test | Negative (≤10 μg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.